![molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonane CAS No. 13374-55-5](/img/structure/B1526887.png)
1-Azaspiro[3.5]nonane
Descripción general
Descripción
1-Azaspiro[3.5]nonane is a chemical compound with the CAS Number: 13374-55-5 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 1-azaspiro[3.5]nonane . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1-Azaspiro[3.5]nonane involves the use of the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis
The InChI code for 1-Azaspiro[3.5]nonane is 1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 . This code provides a standard way to encode the molecular structure using text .Chemical Reactions Analysis
The reactions of 1-Azaspiro[3.5]nonane involve the use of free radical chemistry . The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Physical And Chemical Properties Analysis
1-Azaspiro[3.5]nonane has a melting point of 147-148 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : 1-Azaspiro[3.5]nonane is considered as a valuable structural alternative to ubiquitous morpholine in medicinal chemistry . It’s used in the synthesis of various compounds with potential therapeutic applications .
- Methods of Application : The specific methods of application involve complex chemical synthesis procedures, including various types of cyclization reactions .
- Results or Outcomes : The use of 1-Azaspiro[3.5]nonane in medicinal chemistry has led to the creation of compounds with higher binding affinities to certain active sites, enabling more efficient reduction of certain substrates .
Application in the Synthesis of Spiro-Heterocycles
- Field : Organic Chemistry
- Summary of Application : 1-Azaspiro[3.5]nonane is used in the synthesis of spiro-heterocycles fused with a carbohydrate skeleton .
- Methods of Application : The synthesis involves free radical chemistry and a variety of heterospiro [m.n]alkane bicyclic structures .
- Results or Outcomes : The use of 1-Azaspiro[3.5]nonane in these syntheses has led to the creation of a variety of new and more efficient methodologies for the synthesis of different sugar derivatives .
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
- Field : Organic Chemistry
- Summary of Application : 1-Azaspiro[3.5]nonane is used in the synthesis of a spirocyclic oxetane-fused benzimidazole .
- Methods of Application : The synthesis involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .
- Results or Outcomes : The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .
Carbohydrate Spiro-heterocycles via Radical Chemistry
- Field : Carbohydrate Chemistry
- Summary of Application : 1-Azaspiro[3.5]nonane is used in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry .
- Methods of Application : The synthesis involves a variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) .
- Results or Outcomes : The use of 1-Azaspiro[3.5]nonane in these syntheses has led to the creation of a variety of new and more efficient methodologies for the synthesis of different sugar derivatives .
Synthesis of 1-Azaspiro[4.4]nonane Derivatives
- Field : Organic Chemistry
- Summary of Application : 1-Azaspiro[3.5]nonane is used in the synthesis of 1-Azaspiro[4.4]nonane derivatives .
- Methods of Application : The synthesis involves a Domino Radical Bicyclization process, which involves the formation and capture of Alkoxyaminyl Radicals .
- Results or Outcomes : The use of 1-Azaspiro[3.5]nonane in these syntheses has led to the creation of a variety of new 1-Azaspiro[4.4]nonane derivatives .
Safety And Hazards
The safety information for 1-Azaspiro[3.5]nonane includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[3.5]nonane | |
CAS RN |
13374-55-5 | |
| Record name | 1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



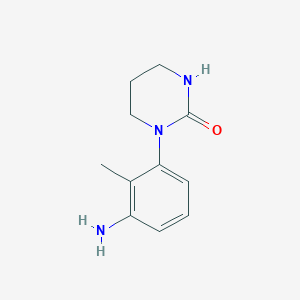

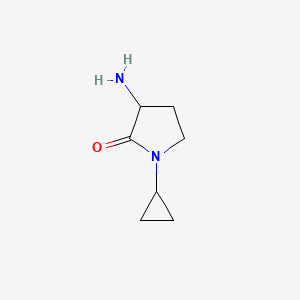
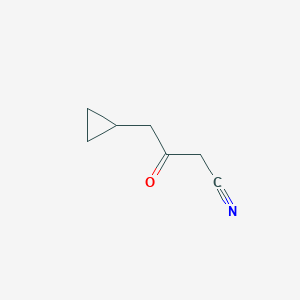
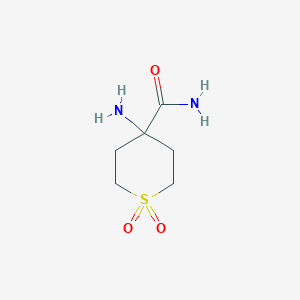
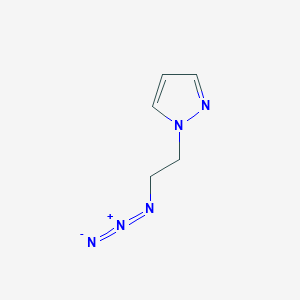
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
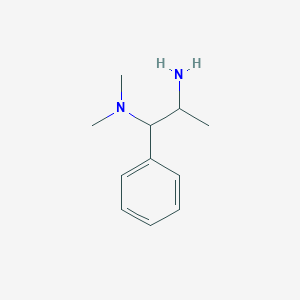
![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
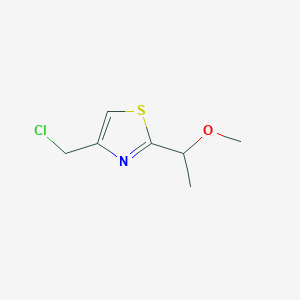
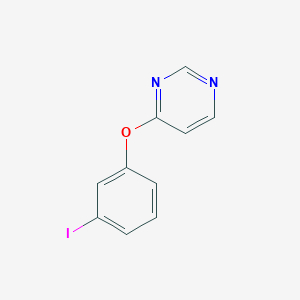
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)